molecular formula C12H13NO B1353239 6-Ethyl-4-methyl-2(1H)-quinolinone CAS No. 51592-38-2

6-Ethyl-4-methyl-2(1H)-quinolinone

Cat. No. B1353239
CAS RN: 51592-38-2
M. Wt: 187.24 g/mol
InChI Key: JFYWBUOEUUZAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate was achieved by the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature . It was found that under such conditions, together with the oxygen atom of the carboxyl group, a heteroatom of nitrogen is also alkylated .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction analysis . For example, the molecular and crystal structures of two polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate were confirmed by X-ray diffraction analysis .

Scientific Research Applications

Pharmacological Profile and Applications

  • Biological Activity : Quinoxalinone derivatives, including compounds structurally related to 6-Ethyl-4-methyl-2(1H)-quinolinone, exhibit a broad spectrum of pharmacological actions. These include antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Their utility as skeletons for designing biologically active compounds highlights their significance in drug development (Ramli et al., 2014).

Industrial and Material Science Applications

  • Corrosion Inhibition : Quinoline derivatives are recognized for their anticorrosive properties. They form stable chelating complexes with metallic surfaces, offering protection against corrosion, which is valuable in industrial applications where metal longevity is crucial (Verma et al., 2020).

Chemical Synthesis and Design

  • Molecular Design and Self-organization : Hexaazatriphenylene derivatives, related to quinoxaline structures, serve as fundamental scaffolds in the design of molecular, macromolecular, and supramolecular systems for applications including semiconductors, sensors, and energy storage. This underscores the role of quinoline derivatives in advancing organic materials and nanoscience (Segura et al., 2015).

Antimicrobial and Anticancer Research

  • Anticancer Activity : Quinoline–chalcone hybrids have been studied for their anticancer activities, showing potential through various mechanisms such as tubulin polymerization inhibition, kinase inhibition, and DNA interaction. This highlights the therapeutic potential of quinoline derivatives in developing new anticancer agents (Mohamed & Abuo-Rahma, 2020).

Environmental and Green Chemistry

  • Green Chemistry Applications : The synthesis of quinoline and its derivatives has been explored under green chemistry approaches, aiming to minimize the environmental impact. This includes developing non-toxic, environmentally friendly methods for quinoline scaffold design, demonstrating the compound's role in sustainable chemistry practices (Nainwal et al., 2019).

properties

IUPAC Name

6-ethyl-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-4-5-11-10(7-9)8(2)6-12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYWBUOEUUZAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415976
Record name 6-ETHYL-4-METHYL-2(1H)-QUINOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-methyl-2(1H)-quinolinone

CAS RN

51592-38-2
Record name 6-ETHYL-4-METHYL-2(1H)-QUINOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.